ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-4-one moiety, which is a key structural feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Chromen-4-one Moiety: The chromen-4-one core can be synthesized through the condensation of 7-methylcoumarin with ethyl acetoacetate in the presence of a base such as potassium carbonate.
Piperidine-4-carboxylate Formation: The final step involves the reaction of the acetylated chromen-4-one with piperidine-4-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anticoagulant properties and potential use in treating thrombotic disorders.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative with anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
7-Hydroxycoumarin: Known for its antimicrobial and anticancer activities.
Uniqueness
Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 1-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)11-15-12-19(23)26-17-10-13(2)4-5-16(15)17/h4-5,10,12,14H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCAGCGTBOMVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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